N-cyclopropyl-4-(2-phenoxyethyl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(2-phenoxyethyl)morpholine-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenoxyethyl group, and a cyclopropyl group, which contribute to its distinctive properties and reactivity.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-(2-phenoxyethyl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-13-6-7-13)15-12-18(9-11-21-15)8-10-20-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2,(H,17,19) |
InChI Key |
LJRGYVPMVILXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(2-phenoxyethyl)morpholine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of morpholine with ethyl acrylate to form ethyl 3-morpholinopropanoate through a Michael addition reaction. This intermediate is then subjected to hydrazinolysis to yield 3-morpholinopropanehydrazide, which undergoes further reactions to introduce the phenoxyethyl and cyclopropyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(2-phenoxyethyl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-(2-phenoxyethyl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(2-phenoxyethyl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound shares the cyclopropyl and morpholine moieties but differs in its quinazoline structure.
Phenoxyalkyl cyclic amines: Compounds like 4-(2-phenoxyethyl)morpholine and 1-(2-phenoxyethyl)piperidine have similar phenoxyethyl groups but differ in their cyclic amine structures.
Uniqueness
N-cyclopropyl-4-(2-phenoxyethyl)morpholine-2-carboxamide is unique due to its combination of a morpholine ring, phenoxyethyl group, and cyclopropyl group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
